REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]([O:12]CC)=O.[CH3:19][C:20]([C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24])=[O:21].C(O)(=O)C>CCOCC.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:18][C:8]([F:7])([F:17])[C:9]([F:15])([F:16])[C:10](=[O:12])[CH2:19][C:20](=[O:21])[C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24] |f:0.1,7.8.9|
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Name
|
|
Quantity
|
44.8 g
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
76.8 g
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Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCC)(F)F)(F)F
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Name
|
|
Quantity
|
64.8 g
|
Type
|
reactant
|
Smiles
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CC(=O)C(C(F)(F)F)(F)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
27.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
532 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
after stirring the mixture for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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Most of the solid dissolves
|
Type
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WAIT
|
Details
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to stand overnight
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Duration
|
8 (± 8) h
|
Type
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STIRRING
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Details
|
with stirring
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Type
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TEMPERATURE
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Details
|
external cooling (ice-bath)
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Type
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STIRRING
|
Details
|
with stirring
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Type
|
TEMPERATURE
|
Details
|
cooling
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Type
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DISTILLATION
|
Details
|
The ether is distilled off
|
Type
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FILTRATION
|
Details
|
the copper salt of the product is collected by filtration
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with more ether (3 × 50 ml.)
|
Type
|
EXTRACTION
|
Details
|
The combined ethereal extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried, first over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
gives the product which
|
Type
|
DISTILLATION
|
Details
|
is purified by fractionational distillation at atmospheric pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(C(CC(C(C(F)(F)F)(F)F)=O)=O)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |